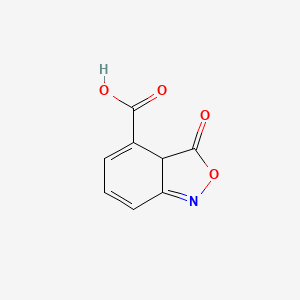
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine: is a chemical compound with a unique structure that includes a trifluoromethyl group and a diazinane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine typically involves the reaction of N-methyl-4-(trifluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethyl ketones as intermediates, which are then subjected to further reactions to form the desired diazinane structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
化学反应分析
Types of Reactions: N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-one, while reduction could produce N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-amine .
科学研究应用
Chemistry: In chemistry, N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating fluorinated compounds with specific properties .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
- N-methyl-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)-N-methylaniline
- 4-(trifluoromethyl)-2-anilinoquinoline
Uniqueness: N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine stands out due to its diazinane ring structure, which imparts unique chemical and physical properties. This makes it distinct from other similar compounds that may lack this ring structure .
属性
分子式 |
C6H10F3N3 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC 名称 |
N-methyl-4-(trifluoromethyl)-1,3-diazinan-2-imine |
InChI |
InChI=1S/C6H10F3N3/c1-10-5-11-3-2-4(12-5)6(7,8)9/h4H,2-3H2,1H3,(H2,10,11,12) |
InChI 键 |
SUFMGPWHWJOBRD-UHFFFAOYSA-N |
规范 SMILES |
CN=C1NCCC(N1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-6-fluoro-2-methylbenzo[D]oxazole](/img/structure/B12344050.png)




![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344096.png)
![N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B12344103.png)

![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)
![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)

![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)

